molecular formula C20H19N3O4S B11244421 ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B11244421
M. Wt: 397.4 g/mol
InChI Key: ISIDXCADYKKTHX-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a 1,2,3,4-tetrahydro-2-oxopyrimidine core. Key structural features include:

  • Position 4: A sulfanyl (-S-) group linked to a 2-(naphthalen-1-ylamino)-2-oxoethyl moiety, introducing a naphthalene-based amide substituent.
  • Position 5: An ethyl carboxylate ester, enhancing lipophilicity and influencing bioavailability.
  • Position 6: A methyl group contributing to steric and electronic effects.
  • Position 2: A ketone group, critical for hydrogen bonding and molecular recognition .

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H19N3O4S/c1-3-27-19(25)17-12(2)21-20(26)23-18(17)28-11-16(24)22-15-10-6-8-13-7-4-5-9-14(13)15/h4-10H,3,11H2,1-2H3,(H,22,24)(H,21,23,26)

InChI Key

ISIDXCADYKKTHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

Biological Activity

Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a compound belonging to the pyrimidine family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This compound features a pyrimidine ring, an ethyl ester group, and a naphthalenamine moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of pyrimidine derivatives in cancer therapy. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies

  • Cytotoxicity Assay : In vitro cytotoxicity was assessed using the MTT assay against several cancer cell lines including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). The IC50 values observed were indicative of significant cytotoxic effects, with values ranging from 5.69 µM to 9.36 µM for certain derivatives .
    Cell LineIC50 (µM)
    MCF-75.69 - 9.36
    PC321.62 - 38.36
    HepG211.71 - 14.68
  • Mechanism of Action : In silico docking studies indicated that the compound may interfere with hormonal signaling pathways critical for tumor growth, particularly in breast cancer cells .

Anti-inflammatory Activity

Pyrimidine derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting key inflammatory mediators.

Research Findings

A study highlighted that compounds similar to ethyl 6-methyl derivatives displayed potent inhibition of COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) . This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases.

Antimicrobial Activity

Pyrimidines have been recognized for their antimicrobial properties against various pathogens.

Experimental Results

Research has shown that certain pyrimidine derivatives possess significant antibacterial activity against strains such as Corynebacterium xerosis and Arcanobacterium haemolyticum. The most active compounds exhibited minimum inhibitory concentrations (MICs) that were effective against a broad spectrum of bacteria .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of ethyl 6-methyl derivatives is crucial for optimizing their biological activity. Substituents on the pyrimidine ring significantly affect their potency and selectivity against specific biological targets .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core, which is known for its diverse biological activities. The presence of a naphthalenyl group and a sulfanyl moiety enhances its potential interactions with biological targets. The chemical structure can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

Anti-inflammatory Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit anti-inflammatory properties. Ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate has been evaluated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory pathway.

Case Study: Molecular Docking Studies
A molecular docking study demonstrated that this compound could effectively bind to the active site of 5-LOX, suggesting it may inhibit the enzyme's activity. This inhibition could lead to reduced production of inflammatory mediators, making it a candidate for further development as an anti-inflammatory agent .

Anticancer Potential

The compound's structure suggests potential anticancer properties, particularly in targeting specific cancer pathways. Pyrimidine derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Testing
In vitro studies have shown that related pyrimidine compounds can induce apoptosis in cancer cells. For instance, compounds with similar structural motifs have demonstrated effectiveness against breast and colon cancer cell lines, indicating that this compound may exhibit similar effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The compound has been characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
    • Provides information on the molecular structure and confirms the presence of specific functional groups.
  • Mass Spectrometry (MS)
    • Used to determine the molecular weight and confirm the purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 4

Key Differences :

Aromatic vs. Aliphatic Substituents: Target Compound: Naphthalen-1-ylamino group (polycyclic aromatic). Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate (): Phenyl group (monocyclic aromatic). Ethyl 6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate (): p-Tolyl group (methyl-substituted phenyl).

The naphthalene group in the target compound increases molecular weight (~420 g/mol vs.

Functional Group Modifications: Thieno[2,3-d]pyrimidine Derivatives (): A fused thiophene-pyrimidine core replaces the simple pyrimidine ring, altering electronic properties and binding affinity. The sulfanyl-N-naphthalen-1-ylacetamide substituent in these analogs may target kinases or proteases due to enhanced π-stacking .

Physicochemical Properties
Compound Molecular Weight (g/mol) logP* Aromatic Substituent Key Functional Groups
Target Compound ~420 ~3.8 Naphthalene Oxo, sulfanyl, carboxylate
Ethyl 4-amino-2-phenacylsulfanyl... (Ev5) ~350 ~2.5 Phenyl Oxo, sulfanyl, carboxylate
Thienopyrimidine (Ev12) ~500 ~4.2 Naphthalene Oxo, sulfanyl, thiophene

*logP estimated using fragment-based methods (e.g., Moriguchi method).

Structural and Crystallographic Insights

  • Hydrogen Bonding : The oxo group at position 2 and amide in the naphthalene substituent likely form intermolecular hydrogen bonds, stabilizing crystal packing (as seen in cyclohexylmethyl analogs, ) .

Q & A

Q. What are the optimal synthetic routes for ethyl 6-methyl-4-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of thiourea with β-keto esters under acidic conditions to form the pyrimidine ring.

Sulfanyl Group Introduction : Reaction with 2-(naphthalen-1-ylamino)-2-oxoethyl thiol via nucleophilic substitution.

Esterification : Ethyl ester formation using ethanol under reflux with catalytic acid.

Q. Key Considerations :

  • Catalysts : Pd(PPh₃)₄ or Cu(I) catalysts improve cross-coupling efficiency for sulfur incorporation (common in analogous syntheses) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity for thiol substitution .
  • Purity Control : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the final compound (>95% purity) .

Q. Example Protocol :

  • Step 1 : React ethyl acetoacetate with thiourea in HCl/EtOH to form 6-methyl-2-thioxo-pyrimidine.
  • Step 2 : Substitute thiol group with 2-(naphthalen-1-ylamino)-2-oxoethyl thiol in DMF at 80°C.
  • Step 3 : Purify via column chromatography (yield: ~68%, similar to structurally related compounds) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions. For example:
    • Naphthalene protons : Aromatic signals at δ 7.4–8.2 ppm (multiplet).
    • Ethyl ester : Triplet at δ 1.2–1.4 ppm (CH₃), quartet at δ 4.1–4.3 ppm (CH₂) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioether (C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z calc. for C₂₁H₂₀N₃O₄S: 410.115) .

Q. How can computational methods predict the reactivity of intermediates in the synthesis?

Methodological Answer:

  • Quantum Chemical Calculations (DFT) : Optimize transition states for sulfur substitution steps to identify energy barriers. For example:
    • B3LYP/6-31G(d) : Predicts activation energy for thiol coupling (~25 kcal/mol) .
  • Reaction Path Screening : Use software like GRRM to explore alternative pathways (e.g., competing oxidation of thiols) .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impact on reaction rates (e.g., DMF vs. THF) .

Q. Case Study :

  • Intermediate Stability : DFT analysis of 2-(naphthalen-1-ylamino)-2-oxoethyl thiol reveals steric hindrance from the naphthalene group, requiring elevated temperatures (80–100°C) for efficient coupling .

Q. How does the naphthalene moiety influence the compound’s electronic properties and bioactivity?

Methodological Answer:

  • Electronic Effects :
    • Hammett Constants : Naphthalene’s electron-withdrawing nature (σₚ ≈ 0.51) polarizes the pyrimidine ring, enhancing electrophilicity at C4 .
    • UV-Vis Spectroscopy : π→π* transitions in naphthalene extend absorption to ~300 nm, useful for photochemical studies .
  • Bioactivity Correlation :
    • Docking Studies : Naphthalene’s planar structure facilitates π-stacking with enzyme active sites (e.g., kinase inhibitors) .
    • SAR Analysis : Analogues with bulkier aryl groups show reduced solubility but improved binding affinity (logP increase by ~1.5) .

Q. How can statistical experimental design optimize reaction conditions for scale-up?

Methodological Answer:

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ design. For example:
    • Critical Factors : Temperature (p < 0.01) and catalyst (p < 0.05) significantly affect yield .
  • Response Surface Methodology (RSM) : Optimize conditions for maximum yield (e.g., 75°C, 5 mol% Pd, DMF:H₂O 4:1) .
  • Robustness Testing : Evaluate reproducibility under ±10% parameter variations (e.g., yield variation <5%) .

Q. Case Study :

  • Contradiction Resolution : Conflicting reports on optimal solvent (DMF vs. THF) were resolved via RSM, identifying DMF’s superiority for sulfur coupling .

Q. What strategies address discrepancies in reported spectral data for this compound?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity before spectral analysis .
  • Deuterated Solvent Effects : Compare NMR in DMSO-d₆ vs. CDCl₃ to resolve signal splitting from residual protons .
  • Cross-Validation : Match experimental IR with computed spectra (e.g., Gaussian 16) to assign ambiguous peaks .

Q. Example :

  • Discrepancy in ¹H NMR : A reported δ 4.2 (q) for ethyl ester in CDCl₃ shifted to δ 4.4 in DMSO-d₆ due to hydrogen bonding .

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